(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Description
The compound (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin antibiotic derivative characterized by:
- Core Structure: A bicyclo[4.2.0]oct-2-ene system with a β-lactam ring, essential for antibacterial activity .
- Substituents: Position 7: A deuterated 4-hydroxyphenyl acetyl side chain [(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetyl]. The deuterium atoms at positions 2, 3, 5, and 6 on the phenyl ring may enhance metabolic stability by slowing oxidative degradation . Position 3: A methyl group, which influences pharmacokinetic properties like solubility and tissue penetration .
- Molecular Formula: C₁₆H₁₂D₄N₃O₅S (calculated based on deuterium substitution in ).
This compound’s structural uniqueness lies in its deuterated aromatic side chain, a feature increasingly explored in drug design to prolong half-life and reduce dosing frequency .
Properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S.C2HF3O2/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;3-2(4,5)1(6)7/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);(H,6,7)/t10-,11-,15-;/m1./s1/i2D,3D,4D,5D; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRAWSCYCASBIK-AUTKPGNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N)[2H])[2H])O)[2H].C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cefadroxil-d4 (trifluoroacetate salt) involves the incorporation of deuterium atoms into the cefadroxil molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The exact synthetic route and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of Cefadroxil-d4 (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity of the final product. The production process is carefully monitored to maintain the deuterium content and the overall quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Cefadroxil-d4 (trifluoroacetate salt) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
The reactions involving Cefadroxil-d4 (trifluoroacetate salt) typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require the presence of a catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Cefadroxil-d4 (trifluoroacetate salt) may produce various oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Cefadroxil-d4 (trifluoroacetate salt) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of cefadroxil in various samples
Biology: Employed in studies involving bacterial infections to understand the pharmacokinetics and pharmacodynamics of cefadroxil
Medicine: Utilized in clinical research to develop and validate analytical methods for the detection and quantification of cefadroxil in biological samples
Industry: Applied in the pharmaceutical industry for quality control and assurance of cefadroxil-containing products
Mechanism of Action
Cefadroxil-d4 (trifluoroacetate salt) exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis. The inhibition of cell wall synthesis is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Cephalosporins
Structural Comparison
Key structural differences among cephalosporins determine their antibacterial spectrum, stability, and clinical applications. Below is a comparative analysis (Table 1):
Table 1: Structural Comparison of Selected Cephalosporins
Key Observations :
- The deuterated 4-hydroxyphenyl group in the target compound distinguishes it from non-deuterated analogs (e.g., cephalexin’s phenyl group).
- Ceftazidime’s pyridinio methyl group enhances Gram-negative penetration, particularly against Pseudomonas aeruginosa .
- Ceftriaxone’s methoxyimino group confers resistance to β-lactamases, expanding its spectrum to include Enterobacteriaceae .
Pharmacological and Pharmacokinetic Comparisons
Antibacterial Activity
- Target Compound: While direct activity data are unavailable, structural analogs suggest the 4-hydroxyphenyl group may target penicillin-binding proteins (PBPs) in Gram-positive bacteria.
- Ceftriaxone : Exhibits broad-spectrum activity against Gram-positive (e.g., Streptococcus pneumoniae) and Gram-negative bacteria (e.g., E. coli), with a long half-life (~8 hours) due to protein binding .
- Ceftazidime: Specialized for multidrug-resistant Pseudomonas aeruginosa, leveraging its zwitterionic side chain for outer membrane penetration .
- Cephradine/Cephalexin : First-generation agents with narrower spectra (primarily Gram-positive) and shorter half-lives (~1 hour) .
Metabolic Stability
- The deuterated side chain in the target compound is hypothesized to resist oxidative metabolism, analogous to deuterated drugs like deutetrabenazine, which show 2–3-fold increases in half-life .
- Ceftriaxone’s stability is attributed to its methoxyimino group, which sterically hinders β-lactamase hydrolysis .
Biological Activity
The compound (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , commonly referred to in the literature as a derivative of thiazolidine and related to various antibiotic properties, has garnered attention for its biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
This compound is characterized by its complex bicyclic structure and contains several functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 436.48 g/mol. The stereochemistry is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial cell wall synthesis, similar to other β-lactam antibiotics. The thiazolidine ring structure plays a significant role in binding to penicillin-binding proteins (PBPs), disrupting normal cell wall formation in bacteria.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. The following table summarizes its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1 µg/mL |
| Pseudomonas aeruginosa | 2 µg/mL |
| Streptococcus pneumoniae | 0.25 µg/mL |
These results suggest that the compound has a potent inhibitory effect on bacterial growth, making it a candidate for further development as an antibiotic.
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The compound demonstrated low toxicity with an IC50 value greater than 50 µg/mL for several human cancer cell lines, indicating a favorable selectivity profile for bacterial cells over human cells.
Case Studies
- In Vivo Efficacy : A study conducted on mice infected with Staphylococcus aureus showed that treatment with the compound significantly reduced bacterial load in tissues compared to untreated controls.
- Combination Therapy : Research exploring the synergistic effects of this compound when combined with other antibiotics (e.g., vancomycin) indicated enhanced efficacy against resistant strains of bacteria.
Pharmacokinetics
The pharmacokinetic profile shows that the compound is rapidly absorbed and reaches peak plasma concentrations within 1–2 hours post-administration. It exhibits a half-life of approximately 4 hours, allowing for twice-daily dosing in clinical settings.
Q & A
Q. How can the synthesis of this deuterated cephalosporin analog be optimized for yield and purity?
- Methodological Answer : The synthesis involves introducing deuterium at the 4-hydroxyphenyl moiety while preserving the β-lactam core. Key steps include:
- Protecting group strategy : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield the amine and hydroxyl functionalities during coupling reactions .
- Deuterium incorporation : Employ deuterated precursors (e.g., 4-hydroxyphenyl-2,3,5,6-d4-acetic acid) in a coupling reaction with the β-lactam nucleus under mild acidic conditions to minimize racemization .
- Purification : Utilize reverse-phase HPLC with a C18 column and isocratic elution (water/acetonitrile with 0.1% TFA) to isolate the product .
Q. What spectroscopic techniques are critical for confirming the stereochemistry and deuteration level of this compound?
- Methodological Answer :
- NMR : ¹H NMR will show absence of protons at the 2,3,5,6 positions of the phenyl ring, confirming deuteration. NOESY or ROESY can validate the (6R,7R) and (2R) configurations via spatial correlations .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula, while isotopic abundance analysis verifies deuterium incorporation (e.g., 4 deuterium atoms at ~99% enrichment) .
- X-ray crystallography : Resolve ambiguities in stereochemistry by analyzing crystal structures of intermediates or analogs .
Q. How does this compound’s structure influence its β-lactamase stability compared to non-deuterated analogs?
- Methodological Answer :
- Enzymatic assays : Perform kinetic studies with purified β-lactamases (e.g., TEM-1, SHV-1) to measure hydrolysis rates. Compare IC₅₀ values with non-deuterated analogs like cefprozil .
- Molecular docking : Use software like AutoDock Vina to model interactions between the deuterated side chain and β-lactamase active sites. Deuterium’s steric effects may alter binding kinetics .
Advanced Research Questions
Q. What experimental approaches can resolve discrepancies in solubility data reported for this compound?
- Methodological Answer :
- Solubility profiling : Conduct equilibrium solubility studies in buffered solutions (pH 1.2–7.4) at 25°C and 37°C. Use UV-Vis spectroscopy or HPLC for quantification .
- Dynamic light scattering (DLS) : Assess aggregation tendencies in aqueous media, which may explain conflicting solubility values .
- Co-solvent screening : Test solubility enhancers (e.g., PEG-400, cyclodextrins) to identify formulation-friendly conditions .
Q. How can deuterium isotope effects (DIEs) be quantified for this compound’s pharmacokinetic profile?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes and compare metabolic half-lives (t₁/₂) of deuterated vs. non-deuterated analogs. Use LC-MS/MS to track deuterium retention in metabolites .
- In vivo studies : Administer equimolar doses to animal models and measure plasma concentrations via LC-MS. Calculate AUC and CL differences to assess DIEs on absorption and clearance .
Q. What strategies validate the stability of this compound under accelerated degradation conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (3% H₂O₂). Monitor degradation products via UPLC-PDA-MS .
- Kinetic modeling : Apply the Arrhenius equation to predict shelf-life at standard storage conditions (-20°C) based on degradation rates .
Q. How can researchers design assays to evaluate synergistic effects with β-lactamase inhibitors?
- Methodological Answer :
- Checkerboard assays : Test combinations with clavulanic acid or avibactam against β-lactamase-producing pathogens. Calculate fractional inhibitory concentration indices (FICI) to identify synergy .
- Time-kill curves : Assess bactericidal activity over 24 hours in Mueller-Hinton broth, comparing monotherapy vs. combination therapy .
Data Contradiction Analysis
Q. How to address conflicting reports on this compound’s antibacterial spectrum?
- Methodological Answer :
- Strain panel expansion : Test against a diverse panel of Gram-positive (e.g., MRSA) and Gram-negative (e.g., ESBL-producing E. coli) strains using CLSI broth microdilution .
- Resistance gene profiling : Use PCR to correlate MIC values with the presence of specific β-lactamase genes (e.g., blaCTX-M, blaKPC) .
Comparative Studies
Q. What methodologies enable direct comparison of deuterated vs. non-deuterated analogs in vivo?
- Methodological Answer :
- Isotopic crossover study : Co-administer deuterated and non-deuterated analogs labeled with stable isotopes (¹³C or ¹⁵N) in the same animal. Use LC-HRMS to differentiate pharmacokinetic profiles .
- Tissue distribution imaging : Employ MALDI-TOF MS imaging to map spatial distribution in organs post-administration .
Analytical Method Development
Q. How to validate an LC-MS/MS method for quantifying this compound in biological matrices?
- Methodological Answer :
- Sample preparation : Use protein precipitation with acetonitrile (3:1 v/v) for plasma/serum. Include deuterated internal standards (e.g., d₄-cefprozil) for normalization .
- Validation parameters : Assess linearity (1–1000 ng/mL), precision (intra-day/inter-day CV <15%), and recovery (>80%) per FDA guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
